tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate
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Overview
Description
tert-Butyl (1R,4R)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate** is a complex organic compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a cyclohexyl ring, and a dimethylaminoacetamido moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via Diels-Alder reactions involving cyclohexene derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the Dimethylaminoacetamido Group: This step involves the reaction of dimethylamine with acetic anhydride to form dimethylaminoacetamide, which is then coupled with the cyclohexylcarbamate intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Replacement of the tert-butyl group with other functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its steric and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme mechanisms.
Protein Modification: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Therapeutics: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Studied for its potential use in agrochemicals to enhance crop protection.
Mechanism of Action
The mechanism by which tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-[2-(methylamino)acetamido]-cyclohexylcarbamate**: Similar structure but with a methylamino group instead of a dimethylamino group.
- tert-Butyl (1R,4R)-4-[2-(ethylamino)acetamido]-cyclohexylcarbamate**: Contains an ethylamino group, offering different steric and electronic properties.
Uniqueness
Steric Hindrance: The tert-butyl group provides significant steric hindrance, influencing the compound’s reactivity and interactions.
Electronic Effects: The dimethylamino group affects the electronic distribution within the molecule, impacting its chemical behavior and biological activity.
This detailed overview provides a comprehensive understanding of tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPMTLREPZUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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